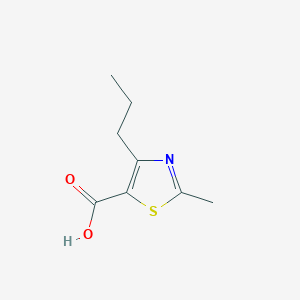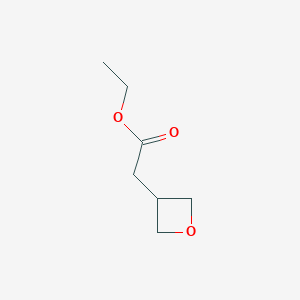
Ethyl 2-(oxetan-3-yl)acetate
Overview
Description
Ethyl 2-(Oxetan-3-ylidene)acetate is a CBL-?B inhibitor used in the treatment of cancer . It is synthesized from 3-Oxetanone and Triethyl phosphonoacetate .
Synthesis Analysis
The synthesis of Ethyl 2-(oxetan-3-yl)acetate involves the use of 3-Oxetanone and Triethyl phosphonoacetate . Another method involves the use of Ethyl vinyl ether and toluenesulfonic acid added to a solution of 3-chloro-2-hydroxypropyl 2-bromobenzoate in dichloromethane .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H12O3 . The InChI code is 1S/C7H12O3/c1-2-10-7(8)3-6-4-9-5-6/h6H,2-5H2,1H3 .Chemical Reactions Analysis
The reaction of 2,3–unsaturated ester 3 with heterocyclic aromatic amines has been studied . Also, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .Physical And Chemical Properties Analysis
This compound has a molecular weight of 144.17 . It is a liquid at room temperature and should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Applications in Marine Fungal Compounds
The ethyl acetate extract of the fermentation broth from the marine fungus Penicillium sp. has been studied, leading to the discovery of new compounds. Though Ethyl 2-(oxetan-3-yl)acetate itself was not the focus, this research highlights the importance of studying similar esters in marine fungal compounds for potential new discoveries (Wu et al., 2010).
Chemical Synthesis and Modification
Various chemical synthesis processes involve compounds structurally similar to this compound. For instance, regioselective addition processes and the synthesis of quinazolinone-based derivatives have been researched, showcasing the versatility of similar esters in chemical reactions and potential pharmaceutical applications (Koz’minykh et al., 2006); (Riadi et al., 2021).
Biological Evaluation and Molecular Docking
Studies have shown that derivatives of compounds similar to this compound can exhibit potent cytotoxic activity against various human cancer cell lines. These compounds also demonstrated inhibitory activity towards certain tyrosine kinases, indicating their potential as anti-cancer agents (Riadi et al., 2021).
Quantum Chemical Investigations
Quantum chemical calculations have been used to investigate the molecular properties of compounds structurally similar to this compound. These studies can reveal insights into the electronic properties and potential reactivity of these compounds, guiding further research and applications (Bouklah et al., 2012).
Molecular Docking and Antimicrobial Studies
Molecular docking studies have been conducted with compounds similar to this compound, showing their bonding modes to enzyme active sites. Additionally, antimicrobial activities have been observed in compounds bearing structural resemblance, indicating the potential of these esters in the development of new antimicrobial agents (Babar et al., 2017); (Mondol et al., 2011).
Safety and Hazards
Ethyl 2-(oxetan-3-yl)acetate is considered hazardous. It is classified under GHS07 for safety, with the signal word being “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes .
Relevant Papers The relevant papers retrieved provide valuable insights into the synthesis, reactivity, and potential applications of this compound . These papers discuss various aspects of the compound, including its synthesis from 3-Oxetanone and Triethyl phosphonoacetate , its reactions with heterocyclic aromatic amines , and its potential as a CBL-?B inhibitor .
Mechanism of Action
Target of Action
Ethyl 2-(oxetan-3-yl)acetate is a chemical compound with the molecular formula C7H12O3 Oxetane ring structures, which are present in this compound, are widespread in natural products and have been found to exhibit a number of biological activities .
Mode of Action
Oxetane derivatives have been shown to interact with their targets through various mechanisms, including ring opening and cyclization . These interactions can lead to changes in the structure and function of the target molecules, potentially influencing biological processes.
Biochemical Pathways
Oxetane derivatives are known to be involved in various biochemical reactions, including epoxide ring opening and ring closing . These reactions can affect downstream biochemical pathways and processes.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and structure, may influence its bioavailability .
Result of Action
Given the biological activities associated with oxetane derivatives , it is plausible that this compound could have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility can influence its bioavailability and thus its efficacy .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(oxetan-3-yl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic amino acid derivatives. It interacts with various enzymes and proteins, facilitating the formation of new compounds through reactions such as the aza-Michael addition. This compound is known to interact with NH-heterocycles, leading to the formation of functionalized 3-substituted 3-(acetoxymethyl)oxetane compounds
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the behavior of non-small cell lung cancer (NSCLC) cells, potentially attenuating their malignant biological behaviors . The impact of this compound on cellular function is mediated through its interactions with specific biomolecules, which can alter cell signaling pathways and gene expression patterns.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a CBL-β inhibitor, which is used in the treatment of cancer . The binding interactions of this compound with enzymes and proteins can lead to the inhibition of specific enzymatic activities, thereby modulating cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is typically stored in sealed, dry conditions at temperatures between 2-8°C to maintain its stability . Over time, the degradation of this compound can influence its long-term effects on cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound may exhibit beneficial effects, such as the inhibition of cancer cell proliferation. At higher dosages, this compound may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The synthesis of this compound involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . These metabolic pathways are essential for the formation of novel heterocyclic compounds with potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution of this compound are critical for its efficacy in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with various biomolecules within different subcellular environments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
ethyl 2-(oxetan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(8)3-6-4-9-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHXUULRRZDDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539681 | |
| Record name | Ethyl (oxetan-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207175-04-9 | |
| Record name | Ethyl (oxetan-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(oxetan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



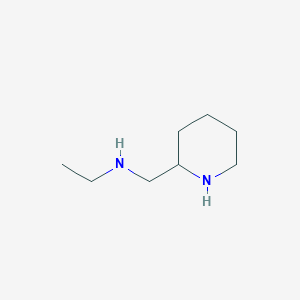


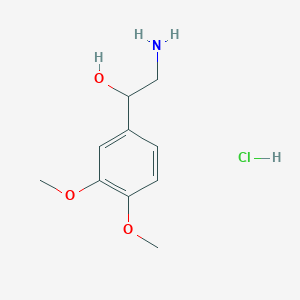
![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)


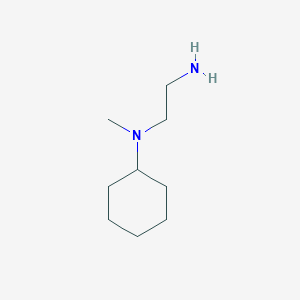
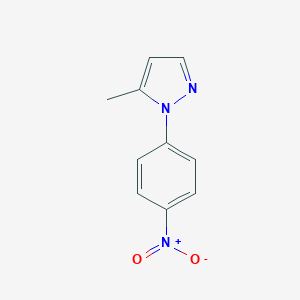
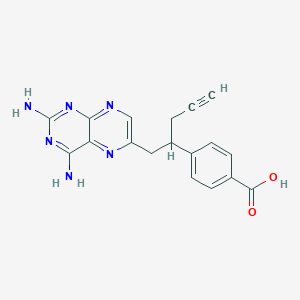
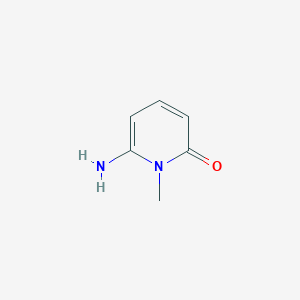
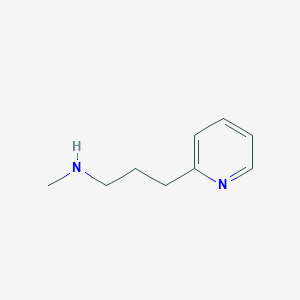
![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)
